Taurine-15N

概要

説明

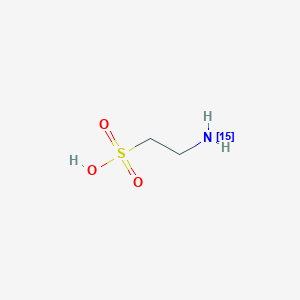

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a stable isotope-labeled variant of taurine. Taurine is a sulfur-containing amino acid that is not incorporated into proteins but exists freely in tissues. It plays a crucial role in various physiological processes, including bile salt formation, osmoregulation, and calcium signaling .

作用機序

Target of Action

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a variant of taurine, one of the most abundant amino acids in several organs . It plays a central role as a neurotransmitter, a trophic factor in CNS development, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .

Mode of Action

Taurine exerts its protective function through several mechanisms . It inhibits glutamate-induced calcium influx through L-, N- and P/Q-type voltage-gated calcium channels and NMDA receptor calcium channel . It also attenuates glutamate-induced membrane depolarization . Furthermore, taurine prevents glutamate-induced apoptosis by preventing glutamate-mediated down-regulation of Bcl-2 and preventing the cleavage of Bcl-2 by calpain .

Biochemical Pathways

In endogenous taurine metabolism, dedicated enzymes are involved in the biosynthesis of taurine from cysteine as well as the downstream derivatization of taurine into secondary taurine metabolites . Taurine protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

Pharmacokinetics

Taurine exhibits linear absorption and distribution, and non-linear elimination processes . The elimination of taurine is reduced in undernourished animals, suggesting that the reabsorption process via the secretion transporter is modified in that group . In humans, after oral administration of 4 g taurine, maximum plasma taurine concentration was measured at 1.5 ± 0.6 hr after administration as 86.1 ± 19.0 mg/L (0.69 ± 0.15 mmol) .

Result of Action

Taurine has potent protective function against glutamate-induced neuronal injury presumably through its function in regulation of intracellular free calcium level . It also protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

準備方法

Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .

化学反応の分析

Types of Reactions: Taurine-15N undergoes various chemical reactions, including:

Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.

Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.

Conjugation: Taurine can conjugate with bile acids to form bile salts, which are essential for fat digestion and absorption.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hypochlorous acid.

Substitution: Reactions often involve bile acids under physiological conditions.

Conjugation: Enzymatic conditions in the liver facilitate the conjugation of taurine with bile acids.

Major Products:

Taurine Chloramine: Formed during oxidation reactions.

Taurocholic Acid: A major bile salt formed during conjugation reactions.

科学的研究の応用

Taurine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways.

Biology: Helps in understanding the role of taurine in cellular processes and osmoregulation.

Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and diabetes.

類似化合物との比較

Taurine-13C2,15N: Another isotope-labeled variant used for similar research purposes.

Hypotaurine: A precursor in the biosynthesis of taurine.

3-Amino-1-propanesulfonic acid: A structurally similar compound with different physiological roles

Uniqueness: Taurine-15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its role in osmoregulation, calcium signaling, and neuroprotection also sets it apart from other similar compounds .

生物活性

Taurine-15N, a stable isotope-labeled variant of taurine, is gaining attention in scientific research due to its unique properties and significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various fields.

Overview of this compound

This compound (2-Amino-15N-ethanesulfonic acid) is a sulfur-containing amino acid that plays critical roles in several physiological processes. Unlike conventional amino acids, taurine is not incorporated into proteins but exists freely in tissues. It is known for its involvement in osmoregulation, bile salt formation, and calcium signaling .

Target of Action: this compound primarily targets neuronal tissues and various cellular systems where it exerts protective effects against oxidative stress and excitotoxicity.

Mode of Action:

- Calcium Regulation: Taurine modulates intracellular calcium levels, which is crucial for neuronal function and protection against glutamate-induced toxicity.

- Antioxidant Activity: It acts as an antioxidant by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage .

- Neuroprotection: this compound has been shown to protect neurons from oxidative stress and apoptosis through various signaling pathways .

Biochemical Pathways

Taurine metabolism involves several key biochemical pathways:

- Biosynthesis: Taurine is synthesized from cysteine through the action of specific enzymes. This process is essential for maintaining adequate levels of taurine in tissues.

- Conjugation with Bile Acids: Taurine conjugates with bile acids to form bile salts, which are vital for fat digestion and absorption.

- Oxidative Reactions: Under certain conditions, taurine can be oxidized to form taurine chloramine, which exhibits antimicrobial properties.

Pharmacokinetics

Taurine exhibits linear absorption and distribution characteristics. Its elimination process is non-linear, indicating that the pharmacokinetics can vary based on dosage and physiological conditions. Research shows that taurine levels can significantly influence metabolic pathways in various tissues .

Applications in Research

This compound is utilized across multiple research domains due to its stable isotope labeling:

- Metabolic Tracing:

- Clinical Research:

-

Industrial Applications:

- Incorporated into energy drinks and nutritional supplements for its physiological benefits, including enhancing exercise performance and recovery.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of taurine against glutamate-induced neuronal injury. Researchers found that taurine significantly reduced intracellular calcium overload and apoptosis in neuronal cells exposed to high levels of glutamate. The use of this compound allowed precise tracking of its protective mechanisms at the cellular level.

Study 2: Host-Symbiont Interactions

In a metaproteomic analysis involving marine sponges, this compound was added to seawater to evaluate its incorporation into sponge biomass. Results indicated that taurine plays a critical role in metabolic interactions between the host and symbiotic microorganisms, highlighting its importance in marine ecosystems .

Comparative Analysis

| Compound | Structure | Unique Features | Applications |

|---|---|---|---|

| Taurine | C₂H₇NO₃S | Natural amino acid | Antioxidant, osmoregulation |

| This compound | C₂H₇¹⁵NO₃S | Stable isotope for tracing | Metabolic studies |

| Hypotaurine | C₂H₇NO₂S | Precursor in taurine biosynthesis | Limited research applications |

特性

IUPAC Name |

2-(15N)azanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493917 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127041-63-8 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127041-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Taurine-15N chosen as a tracer molecule in this study, and how does it help us understand bile acid circulation?

A: Researchers chose [15N]taurocholate as a non-invasive alternative to radioactive carbon breath tests for investigating bile acid circulation []. The rationale was based on the understanding that taurine conjugates with bile acids, primarily cholic acid, in the liver to form taurocholate. This conjugated form is then excreted in bile. By tracking the excretion of [15N]taurine in urine after administering [15N]taurocholate, researchers aimed to gain insights into the efficiency of the enterohepatic circulation of bile acids. This process involves the secretion of bile acids from the liver, their transit through the intestines where they facilitate fat digestion, and their subsequent reabsorption and return to the liver.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。